REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[C:6]([Cl:11])[CH:5]=1)([O-:3])=[O:2].[C:12](Cl)(=[O:22])[C:13]1[CH:21]=[CH:20][C:16]([C:17](Cl)=[O:18])=[CH:15][CH:14]=1>CN(C)P(N(C)C)(N(C)C)=O>[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH:8][C:12](=[O:22])[C:13]2[CH:21]=[CH:20][C:16]([C:17]([NH:8][C:7]3[CH:9]=[CH:10][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][C:6]=3[Cl:11])=[O:18])=[CH:15][CH:14]=2)=[C:6]([Cl:11])[CH:5]=1)([O-:3])=[O:2]
|
Name
|
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(N)C=C1)Cl
|
Name
|
|
Quantity
|
0.15 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
|
Name
|
11
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Type
|
CUSTOM
|
Details
|
the resulting suspension is stirred for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
three-neck round bottom flask provided with a stirrer, nitrogen inlet
|
Type
|
CUSTOM
|
Details
|
drying tube
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled with an ice bath
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the ice-bath is removed
|
Type
|
WAIT
|
Details
|
After this period 1 l
|
Type
|
ADDITION
|
Details
|
of water is added
|
Type
|
CUSTOM
|
Details
|
to precipitate the product
|
Type
|
FILTRATION
|
Details
|
The pale yellow powder is filtered
|
Type
|
WASH
|
Details
|
washed two times with hot water in a blender
|
Type
|
CUSTOM
|
Details
|
After being dried at 80° C. in a vacuum oven, 68.2 g
|
Type
|
CUSTOM
|
Details
|
(95 percent of theoretical) of product is obtained
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C=C1)NC(C1=CC=C(C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C=C1)=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |